molecular formula C17H17N3O3 B1662217 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one CAS No. 178616-26-7

1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one

Cat. No. B1662217
CAS RN: 178616-26-7
M. Wt: 311.33 g/mol
InChI Key: MJKADKZSYQWGLL-UHFFFAOYSA-N
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Description

The compound is a benzodiazepine derivative with additional functional groups . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzodiazepines are typically synthesized via a condensation reaction between a benzene-dione (also known as a quinone) and a compound containing two amino groups .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as Density Functional Theory . These studies often involve calculating the compound’s vibrational modes and analyzing its charge distribution.


Chemical Reactions Analysis

The chemical reactions of benzodiazepines and their derivatives can vary widely depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds like 4-Aminophenol are typically available as a white powder .

Scientific Research Applications

Anticonvulsant Properties

  • This compound and its derivatives have been identified as potent anticonvulsants. Studies have shown that they are effective in preventing seizures induced by auditory stimulation and chemical agents in animal models. These compounds are more potent than earlier versions, with longer-lasting effects and lower toxicity (Chimirri et al., 1997).

Pharmacological Evaluation

  • Pharmacological evaluations of various enantiomers of these compounds have revealed differences in potency, specifically in AMPA receptor binding assays. This indicates the importance of structural differences in their effectiveness (Calabrò et al., 2009).

Effects on Epilepsy

  • In models of generalized absence epilepsy, these compounds have demonstrated effectiveness in reducing the number and duration of epileptic discharges. This suggests a potential role in treating absence epilepsies, depending on the involvement of specific neuronal areas (Citraro et al., 2006).

Mechanism of Action

  • The compounds have been shown to antagonize seizures induced by AMPA without affecting benzodiazepine receptors. This suggests that their anticonvulsant effects are primarily mediated through the AMPA receptor, highlighting their potential as noncompetitive AMPA receptor antagonists (De Sarro et al., 1999).

Synthesis and Analytical Investigation

  • There have been advancements in the synthesis methods and analytical investigation of these compounds. This includes developing sensitive fluorimetric methods for their determination and exploring efficient synthetic routes, enhancing the feasibility of their large-scale production and analysis (Hornyák, 1991).

Role in Neurodegenerative Diseases

  • Due to their inhibitory effects on the AMPA receptor, these compounds are being researched as potential treatments for neurodegenerative diseases. Their ability to modulate excitatory neurotransmission is key to their therapeutic potential in conditions characterized by excessive neuronal activity (Ritz et al., 2011).

Mechanism of Action

The mechanism of action for benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. For example, 4-Aminophenyl ether is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of benzodiazepines and their derivatives are vast and include the development of new synthetic strategies and the exploration of their potential applications in various fields .

properties

IUPAC Name

1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-14-7-11-8-16(21)19-20-17(13(11)9-15(14)23-2)10-3-5-12(18)6-4-10/h3-7,9H,8,18H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKADKZSYQWGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)NN=C2C3=CC=C(C=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402591
Record name CFM-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one

CAS RN

178616-26-7
Record name CFM-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one
Reactant of Route 2
1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one
Reactant of Route 3
1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one
Reactant of Route 4
1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one
Reactant of Route 5
1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one
Reactant of Route 6
1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one

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